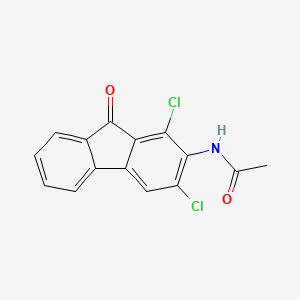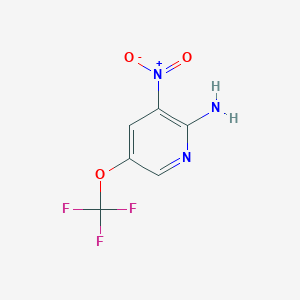![molecular formula C12H11N3OS B13148651 6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one CAS No. 652154-75-1](/img/structure/B13148651.png)
6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with allylthio and phenyl groups
Preparation Methods
The synthesis of 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-phenyl-1,3,5-triazin-2(1H)-one with allylthiol in the presence of a base. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The allylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity to various receptors or enzymes.
Comparison with Similar Compounds
Similar compounds to 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one include:
- 6-Allylthio-4-imino-1-methyl-3-methylthio-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]-pyrimidine
- 4-Imino-6-methallylthio-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]-pyrimidine These compounds share structural similarities but differ in their specific substituents and ring systems, which can lead to differences in their chemical reactivity and biological activity.
Properties
CAS No. |
652154-75-1 |
|---|---|
Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
6-phenyl-4-prop-2-enylsulfanyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C12H11N3OS/c1-2-8-17-12-14-10(13-11(16)15-12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,14,15,16) |
InChI Key |
LASVLTXNRGTFNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=O)NC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



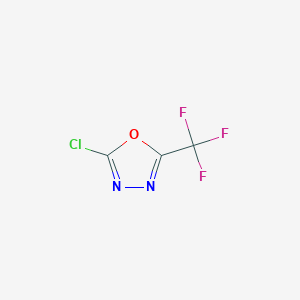
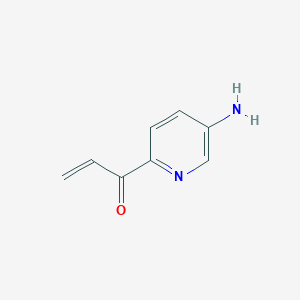
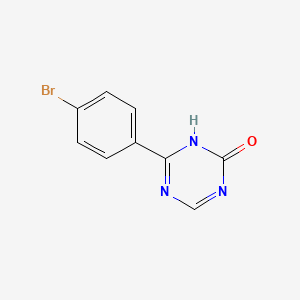

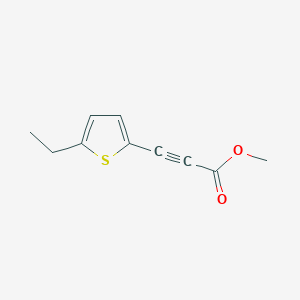

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
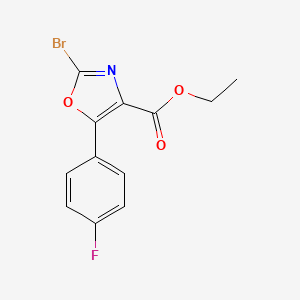
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)


